l-Valine, N-(p-anisoyl)-, methyl ester

Description

Overview of N-Acylated Amino Acids as a Class of Organic Compounds

N-acylated amino acids (NAAAs) represent a significant family of lipid molecules characterized by an amide bond linking a fatty acid to an amino acid. nih.govnih.gov These compounds are considered a class of fatty acid amides and are recognized for their presence in various biological systems. nih.gov The structure of NAAAs can vary widely depending on both the fatty acid and the amino acid components, leading to a diverse range of chemical properties and functions. In the field of organic chemistry, N-acylated amino acids are valued as versatile intermediates for the synthesis of other important molecules, including nonproteinogenic α-amino acids and various biofunctional components. science.gov

Academic Importance of N-Acyl Amino Acid Esters in Organic Synthesis and Chemical Biology

The esterified forms of N-acylated amino acids, known as N-acyl amino acid esters, hold particular importance in scientific research. In organic synthesis, the ester group is often used as a protecting group for the carboxylic acid functionality of the amino acid during complex chemical transformations. ontosight.ai This strategy is fundamental in procedures like peptide synthesis. sigmaaldrich.com

In chemical biology, these compounds are investigated for their roles as endogenous signaling molecules, with some demonstrating significant biological activities. nih.govnih.gov For example, specific N-acyl amino acids have been found to be neuroprotective or involved in regulating bone loss. nih.gov The study of these molecules helps researchers understand biochemical pathways and can be instrumental in the design of new drugs that target these pathways. ontosight.ai The synthesis of N-acyl amino acid esters is a topic of ongoing research, with various methods being developed, including the Schotten-Baumann condensation, which is commonly used for industrial preparation. researchgate.net

Specific Research Interest in L-Valine Derivatives within Modern Chemical Science

L-Valine is an essential, proteinogenic, branched-chain amino acid (BCAA) with the chemical formula C5H11NO2. nbinno.comnih.govnih.gov It plays a crucial role as a fundamental building block of proteins. nbinno.com Beyond its basic biological function, derivatives of L-Valine are a subject of intense research interest in modern chemistry and materials science.

L-Valine derivatives are explored for their potential therapeutic applications and as intermediates in the synthesis of pharmaceuticals, such as antihypertensive drugs. ontosight.aipatsnap.com The specific stereochemistry of L-valine is crucial for its biological activity, making its derivatives valuable chiral building blocks in asymmetric synthesis. ontosight.ai Furthermore, some L-Valine derivatives have been investigated for their unique physical properties, including their potential use as nonlinear optical (NLO) materials, which have applications in laser technology and optical data processing. researchgate.netresearchgate.net The synthesis of L-valine esters, such as L-valine methyl ester hydrochloride, is a key step in creating these more complex molecules. patsnap.comresearchgate.net

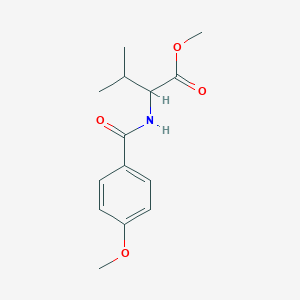

Chemical Profile of l-Valine, N-(p-anisoyl)-, methyl ester

This specific derivative of L-Valine is characterized by the attachment of a p-anisoyl group to the nitrogen atom of the valine and the conversion of the valine's carboxylic acid group to a methyl ester.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C14H19NO4 | nist.govnist.gov |

| Molecular Weight | 265.3050 g/mol | nist.govnist.gov |

Identification Numbers

| Identifier Type | Identifier | Source |

| IUPAC Standard InChI | InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16) | nist.govnist.gov |

| IUPAC Standard InChIKey | WRAADPRVDXVRFM-UHFFFAOYSA-N | nist.govnist.gov |

The NIST Chemistry WebBook provides gas chromatography data for this compound, indicating its study in analytical chemistry contexts. nist.gov

Structure

2D Structure

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

methyl 2-[(4-methoxybenzoyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16) |

InChI Key |

WRAADPRVDXVRFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for N P Anisoyl L Valine Methyl Ester

Precursor Synthesis: Esterification of L-Valine to L-Valine Methyl Ester

The initial and crucial step in the synthesis is the esterification of the carboxylic acid functional group of L-valine to yield L-valine methyl ester. This transformation is typically performed in methanol (B129727) and is often acid-catalyzed. The resulting product is usually isolated as a stable hydrochloride salt, which protects the amino group from reacting in subsequent steps and improves the compound's stability and handling. Several established protocols exist for this esterification.

Acid-Catalyzed Esterification Protocols for Amino Acid Methyl Esters

The esterification of amino acids can be achieved using various protic acids as catalysts. nih.gov Common reagents include gaseous hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. nih.gov In these methods, the acid protonates the carbonyl oxygen of the carboxylic acid group, which increases its electrophilicity and facilitates the nucleophilic attack by methanol. While effective, these methods can sometimes present challenges, such as harsh reaction conditions or complex workup procedures. For instance, using the HCl/methanol system may require the continuous passage of HCl gas through the refluxing reaction mixture to achieve optimal results. nih.gov

Thionyl Chloride-Mediated Esterification of L-Valine

A highly efficient and widely used method for preparing L-valine methyl ester hydrochloride involves the use of thionyl chloride (SOCl₂) in anhydrous methanol. google.com This approach is advantageous because thionyl chloride reacts with methanol in situ to generate HCl, which then acts as the catalyst for the esterification. This method avoids the need to handle gaseous HCl directly.

The typical procedure involves the slow, dropwise addition of thionyl chloride to a pre-cooled solution of anhydrous methanol, often maintained at temperatures between -8°C and -10°C. google.compianetachimica.it L-valine is then added to this mixture. The reaction is subsequently allowed to warm to room temperature before being refluxed for several hours to ensure completion. google.com The final product, L-valine methyl ester hydrochloride, is obtained after removing the excess solvent and is often purified by recrystallization. google.compianetachimica.it This method is known for producing high yields and a high-purity product.

Table 1: Typical Reaction Conditions for Thionyl Chloride-Mediated Esterification of L-Valine

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | L-Valine, Thionyl Chloride (SOCl₂), Anhydrous Methanol | google.com |

| Molar Ratio | n(L-Valine):n(SOCl₂):n(Methanol) = 1.0 : 1.0-1.5 : 20-21 | google.com |

| Temperature | Initial addition at -10°C to 0°C; followed by reflux at 60-70°C | google.compianetachimica.it |

| Reaction Time | 7-9 hours at reflux | google.com |

| Reported Yield | 60-65% | google.com |

Trimethylchlorosilane-Based Esterification Methods

An alternative and often more convenient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system offers significant advantages, including mild reaction conditions (typically room temperature), simpler workup procedures, and good to excellent yields. nih.govgoogle.com It is considered a safer and more environmentally friendly option as it avoids the use of the highly corrosive thionyl chloride. google.com

In this procedure, TMSCl is added slowly to a suspension of the amino acid in methanol at room temperature. nih.gov The TMSCl activates the carboxylic acid group, facilitating esterification under these mild conditions. The reaction is generally stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). nih.gov The product is then easily isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov While this method is very convenient, reported yields can sometimes be slightly lower than those achieved with the thionyl chloride method.

Table 2: General Reaction Conditions for TMSCl-Based Esterification of Amino Acids

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | Amino Acid, Trimethylchlorosilane (TMSCl), Methanol | nih.govresearchgate.net |

| Molar Ratio | Typically 1 equivalent of Amino Acid to 2 equivalents of TMSCl | nih.gov |

| Temperature | Room temperature | nih.govgoogle.com |

| Reaction Time | 12-15 hours | nih.govgoogle.com |

| Reported Yield | 76-98% (for various amino acids) | nih.gov |

N-Acylation Strategies for the p-Anisoyl Moiety Introduction

Once L-valine methyl ester (usually as its hydrochloride salt) is synthesized, the next step is the formation of an amide bond by introducing the p-anisoyl group at the nitrogen atom. This N-acylation reaction is a fundamental transformation in organic chemistry. mdpi.com

General Amidation Reactions for N-Acyl Amino Acid Esters

Amide bond formation is commonly achieved through the reaction of an amine with an activated carboxylic acid derivative. libretexts.org For the synthesis of N-(p-anisoyl)-L-valine methyl ester, the amine is L-valine methyl ester, and the acylating agent is derived from p-anisic acid. A classic and effective method is the Schotten-Baumann reaction, which typically involves reacting the amino acid ester with an acyl chloride (in this case, p-anisoyl chloride) under basic conditions. masterorganicchemistry.com The base neutralizes the HCl generated during the reaction.

Alternatively, various coupling reagents can be used to facilitate the reaction between the carboxylic acid (p-anisic acid) and the amine (L-valine methyl ester). Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. scielo.org.mx These methods are particularly useful in peptide synthesis because they often proceed under mild conditions that minimize racemization. masterorganicchemistry.com

Chemical Synthesis Routes Including Direct Dehydration Condensation and Activated Ester Amidation

Beyond the use of acyl chlorides and standard coupling agents, other strategies for amide bond formation are available.

Direct Dehydration Condensation: This is one of the most straightforward conceptual approaches to amide synthesis, involving the direct reaction of a carboxylic acid with an amine to form an amide with the elimination of a water molecule. google.comresearchgate.net However, this reaction is often thermodynamically unfavorable and requires significant energy input, such as high temperatures, or the use of catalysts to proceed. mdpi.com The initial mixing of a carboxylic acid and an amine typically results in the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Catalytic systems, sometimes involving boronic acids or HBF₄ with molecular sieves, have been developed to promote these reactions under milder conditions. researchgate.netorganic-chemistry.org

Activated Ester Amidation: This strategy involves a two-step process where the carboxylic acid is first converted into a more reactive form known as an activated ester. acs.org This intermediate is stable enough to be isolated but reactive enough to readily undergo aminolysis. Common activating groups include N-hydroxysuccinimide (NHS), which reacts with a carboxylic acid (like p-anisic acid) in the presence of a coupling agent (like DCC) to form an NHS ester. google.com This activated ester can then be reacted with the amino acid ester (L-valine methyl ester) to form the desired amide bond under mild, often neutral, conditions. masterorganicchemistry.comacs.org This method is particularly valuable as it avoids the use of harsh reagents and minimizes side reactions.

Principles and Application of Schotten–Baumann Condensation in N-Acylation

The Schotten-Baumann reaction is a well-established and versatile method for the synthesis of amides from amines and acid chlorides. nih.govwikipedia.org This reaction is particularly applicable to the N-acylation of amino acids and their esters, such as L-valine methyl ester. The fundamental principle involves the nucleophilic attack of the amino group of the amino acid ester on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous alkaline solution. wikipedia.org

The base, commonly sodium hydroxide (B78521), plays a crucial role in the reaction. byjus.com It serves to neutralize the hydrochloric acid generated as a byproduct of the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. byjus.comorganic-chemistry.org The biphasic nature of the reaction medium allows the reactants and the product to remain primarily in the organic phase, while the base and the neutralized acid reside in the aqueous phase. wikipedia.org

In the context of synthesizing N-(p-anisoyl)-L-valine methyl ester, the reaction would involve the condensation of L-valine methyl ester with p-anisoyl chloride. A general representation of this reaction is the acylation of an amino acid ester with an α-chloro acid chloride, a key step in the Fischer peptide synthesis. wikipedia.orglscollege.ac.in

General Reaction Scheme:

While a specific protocol for N-(p-anisoyl)-L-valine methyl ester is not extensively detailed in the reviewed literature, a closely related synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester provides a strong procedural basis. In this synthesis, the corresponding α-amino ester is reacted with the carboxylic acid (in this case, p-anisic acid which would be converted to its acid chloride) in the presence of a coupling agent and a base in an organic solvent. scielo.org.mx

Optimization of Synthetic Reaction Conditions and Yields

The efficiency and yield of the Schotten-Baumann condensation for the synthesis of N-acyl amino acid esters can be influenced by several factors. Optimization of these parameters is crucial for achieving high yields and purity of the desired product. Key variables include the choice of base, solvent, temperature, and stoichiometry of the reactants.

Recent advancements have explored machine learning models to predict and optimize reaction yields for N-acylation reactions, highlighting the complexity and the numerous variables that can affect the outcome. chemrxiv.org While specific optimization data for N-(p-anisoyl)-L-valine methyl ester is not available, studies on similar compounds, such as N-benzoyl amino esters, provide valuable insights. For instance, the synthesis of N-(4-methylbenzoyl)-L-valine methyl ester was achieved with a high yield of 99%. scielo.org.mx This suggests that with careful optimization of reaction conditions, high conversion rates for the synthesis of N-(p-anisoyl)-L-valine methyl ester are attainable.

A study on the synthesis of various N-benzoyl amino esters provides a general procedure that can be adapted and optimized. This involves reacting the L-valine methyl ester with the acid chloride (p-anisoyl chloride) in a suitable solvent like dichloromethane (B109758), with a tertiary amine base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), typically stirred at room temperature overnight. scielo.org.mx Purification is then carried out using column chromatography. scielo.org.mx

Table 1: Illustrative Yields of Structurally Similar N-Acyl-L-Valine Methyl Esters

| Acyl Group | Yield (%) | Reference |

| Benzoyl | 85 | scielo.org.mx |

| 3-Methoxybenzoyl | 75 | scielo.org.mx |

| 4-Methylbenzoyl | 99 | scielo.org.mx |

| 3,4-Dimethoxybenzoyl | - | scielo.org.mx |

Note: The yield for the 3,4-dimethoxybenzoyl derivative was not specified in the source.

Chemo-Enzymatic and Fermentation Approaches for N-Acyl Amino Acid Synthesis (Broader Context)

While traditional chemical synthesis methods like the Schotten-Baumann reaction are effective, there is a growing interest in developing more sustainable and selective "green" alternatives. researchgate.net Chemo-enzymatic and fermentation-based approaches represent promising avenues for the synthesis of N-acyl amino acids.

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach can involve the use of enzymes, such as lipases and acylases, to catalyze the N-acylation step. researchgate.net For instance, enzymes can be employed for the regioselective acylation of amino acids, avoiding the need for protecting groups. researchgate.net While specific examples for the enzymatic synthesis of N-(p-anisoyl)-L-valine methyl ester are scarce, the broader applicability of this method to N-acyl amino acid production is well-documented. researchgate.net

Fermentation is a cornerstone of industrial amino acid production, utilizing microorganisms like Corynebacterium glutamicum and Escherichia coli to convert simple carbon sources into amino acids. nih.govdtu.dk This method is highly efficient for producing L-amino acids. dtu.dk While the direct fermentative production of N-acylated amino acids is less common, the foundational amino acids produced through fermentation can serve as precursors for subsequent chemical or enzymatic acylation. The integration of genetic engineering techniques holds the potential to develop microbial strains capable of directly producing N-acyl amino acids, further enhancing the sustainability of the process. nih.govdtu.dk

These biotechnological approaches offer several advantages over purely chemical methods, including milder reaction conditions, reduced use of hazardous reagents, and potentially higher selectivity, thereby minimizing byproduct formation.

Mechanistic Investigations and Reactivity Profiles of N P Anisoyl L Valine Methyl Ester

Chemical Transformations and Reaction Pathways

The reactivity of N-(p-anisoyl)-L-valine methyl ester is governed by its distinct functional groups: the amide, the ester, and the p-methoxy-substituted benzene (B151609) ring. These sites allow for a variety of chemical transformations, ranging from cyclizations to rearrangements.

Conversion to Oxazolone (B7731731) Derivatives: Formation of 4-isopropyl-2-(4-methoxyphenyl)oxazol-5(4H)-one

N-acylated amino acids and their esters are well-known precursors to 5(4H)-oxazolones, also known as azlactones. N-(p-anisoyl)-L-valine methyl ester can undergo an intramolecular cyclodehydration reaction to yield 4-isopropyl-2-(4-methoxyphenyl)oxazol-5(4H)-one. This transformation involves the nucleophilic attack of the amide oxygen onto the ester carbonyl carbon, followed by the elimination of methanol (B129727).

This cyclization is typically promoted by dehydrating agents or coupling reagents that activate the carboxyl group (or in this case, the ester). While direct studies on the methyl ester are not prevalent, analogous reactions with the corresponding N-acyl-L-valine carboxylic acid utilize reagents such as ethyl chloroformate in the presence of a mild base like 4-methylmorpholine (B44366) to facilitate the ring closure. mdpi.com The general pathway is a cornerstone of peptide chemistry and is crucial for understanding the potential side reactions and intermediate formations during peptide synthesis.

Table 1: Transformation to Oxazolone Derivative

| Starting Material | Reagents (Analogous Reaction) | Product |

|---|

Rearrangement Reactions and Stereocenter Formation

The oxazolone derivative formed in the cyclization reaction is a key intermediate that can participate in various subsequent reactions, including rearrangements. wiley-vch.de The structural integrity of the valine backbone, particularly the stereocenter at the α-carbon, is of paramount importance.

One of the most significant aspects of oxazolone chemistry is the potential for racemization at the α-carbon (C4 of the oxazolone ring). The proton at this position is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a loss of stereochemical integrity.

Furthermore, while not extensively documented for this specific molecule, N-acyl amino acid derivatives can be substrates for more complex rearrangement reactions under specific conditions. For example, transformations analogous to the Wolff rearrangement, which converts an α-diazoketone into a ketene, could theoretically be engineered from a modified N-(p-anisoyl)-L-valine structure. msu.edu Such reactions involve the migration of a substituent to an adjacent electron-deficient atom and result in a fundamental reorganization of the carbon skeleton.

Stereochemical Control and Chiral Integrity in Reactions

The presence of a stereocenter derived from L-valine means that all reactions must be considered in a three-dimensional context. Maintaining chiral integrity is often a primary objective, especially when the molecule is used as a chiral building block in asymmetric synthesis.

Enantioselectivity and Diastereoselectivity Considerations

As discussed, the most common threat to the chiral integrity of N-(p-anisoyl)-L-valine methyl ester is racemization via the formation of an oxazolone intermediate. The rate of racemization is highly dependent on reaction conditions, particularly the strength of the base, temperature, and solvent polarity. Therefore, reactions involving the activation of the ester group must be conducted under carefully controlled, mild conditions to preserve the enantiomeric purity of the valine residue.

In reactions where new stereocenters are formed, the existing stereocenter in the L-valine moiety can exert significant stereochemical control, leading to diastereoselective outcomes. For instance, in an alkylation reaction of the corresponding enolate, the bulky isopropyl group would sterically hinder the approach of the electrophile from one face, favoring the formation of one diastereomer over the other. This principle is fundamental to the use of amino acid derivatives as chiral auxiliaries in organic synthesis. Studies on related N-substituted maleimides derived from L-valine methyl ester have shown that asymmetric polymerization can lead to polymers with specific stereostructures (threo-diisotactic), highlighting the influence of the chiral side chain on the stereochemical outcome of a reaction. researchgate.net

Regioselectivity in Chemical Reactions

N-(p-anisoyl)-L-valine methyl ester possesses multiple reactive sites, and the selectivity of a given reagent for one site over another (regioselectivity) is a key consideration.

Table 2: Regioselectivity of Potential Reactions

| Reactive Site | Type of Reaction | Controlling Factors | Expected Outcome |

|---|---|---|---|

| Ester Carbonyl | Nucleophilic Acyl Substitution | Steric hindrance from isopropyl group; basicity/nucleophilicity of reagent. | Hydrolysis (saponification) with base; aminolysis with amines. |

| Amide Carbonyl | Nucleophilic Acyl Substitution | Generally less reactive than the ester; requires harsh conditions (e.g., strong acid/heat). | Hydrolysis to yield p-anisic acid and L-valine methyl ester. |

| Aromatic Ring | Electrophilic Aromatic Substitution | The p-methoxy group is a strong activating, ortho-, para-director. The amide is a deactivating group. | Substitution occurs primarily at the positions ortho to the methoxy (B1213986) group. |

| α-Carbon | Deprotonation / Enolate Formation | Requires a strong base; can lead to racemization. | Formation of an enolate for subsequent alkylation or aldol-type reactions. |

The electron-donating p-methoxy group makes the anisoyl ring susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), directing incoming electrophiles to the ortho positions relative to the methoxy group. Conversely, nucleophilic attack will preferentially occur at the ester carbonyl, which is more electrophilic and less sterically hindered than the amide carbonyl.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetics: The rates of reactions involving this molecule are influenced by several factors.

Steric Hindrance: The bulky isopropyl group of the valine residue sterically hinders the approach of reagents to the adjacent stereocenter, the amide bond, and the ester carbonyl. This can significantly slow down the rates of nucleophilic substitution reactions at these positions compared to analogous derivatives of smaller amino acids like glycine (B1666218) or alanine.

Electronic Effects: The electron-donating methoxy group on the p-anisoyl ring increases the electron density of the amide nitrogen through resonance. This makes the amide bond more robust and less susceptible to hydrolysis than an N-benzoyl or N-acetyl equivalent. It also activates the aromatic ring towards electrophilic substitution.

Kinetic studies on the hydrolysis of other α-amino acid esters have shown that the reaction rates are sensitive to factors like pH and the presence of metal ion catalysts. dntb.gov.ua

Thermodynamics: The thermodynamic stability of the molecule is high under standard conditions. The amide bond is particularly stable due to resonance delocalization. Thermodynamic properties such as the enthalpy of formation and fusion are expected to be similar to those of related compounds like l-Valine, N-(p-toluoyl)-, methyl ester. chemeo.com Reactions that lead to the formation of the highly conjugated and stable oxazolone ring are generally thermodynamically favorable, although the reaction may be under kinetic control. Any reaction that disrupts the aromaticity of the anisole (B1667542) ring or breaks the stable amide bond would be thermodynamically unfavorable and require a significant input of energy.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of l-Valine, N-(p-anisoyl)-, methyl ester is expected to exhibit distinct signals corresponding to the various protons in the structure. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).

The anticipated signals in the ¹H NMR spectrum are detailed in the table below. The aromatic protons of the p-anisoyl group are expected to appear as two distinct doublets due to their ortho and meta positions relative to the methoxy (B1213986) and carbonyl groups. The methoxy group on the aromatic ring and the methyl ester group will each show a singlet. The protons of the valine residue, including the alpha-proton, beta-proton, and the diastereotopic methyl protons of the isopropyl group, will exhibit characteristic multiplicities due to spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.8 | Doublet | ~8.0 |

| Aromatic (ortho to OCH₃) | ~6.9 | Doublet | ~8.0 |

| α-CH (Valine) | ~4.7 | Doublet of Doublets | ~8.0, ~5.0 |

| OCH₃ (Anisoyl) | ~3.8 | Singlet | - |

| OCH₃ (Ester) | ~3.7 | Singlet | - |

| β-CH (Valine) | ~2.2 | Multiplet | - |

| γ-CH₃ (Valine) | ~1.0 | Doublet | ~7.0 |

| γ'-CH₃ (Valine) | ~0.9 | Doublet | ~7.0 |

| NH (Amide) | ~6.5 | Doublet | ~8.0 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic).

The ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbons of the amide and ester groups at the downfield end of the spectrum. The aromatic carbons will appear in the midfield region, with the carbon attached to the methoxy group being the most shielded. The aliphatic carbons of the valine residue will be found at the upfield end of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~173 |

| C=O (Amide) | ~167 |

| Aromatic (C-OCH₃) | ~162 |

| Aromatic (ortho to C=O) | ~129 |

| Aromatic (ipso to C=O) | ~126 |

| Aromatic (ortho to OCH₃) | ~114 |

| α-CH (Valine) | ~58 |

| OCH₃ (Anisoyl) | ~55 |

| OCH₃ (Ester) | ~52 |

| β-CH (Valine) | ~31 |

| γ-CH₃ (Valine) | ~19 |

| γ'-CH₃ (Valine) | ~18 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques can offer deeper insights into the stereochemistry and conformational preferences of the molecule. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the through-space proximity of protons, which can help in confirming the relative stereochemistry and identifying preferred conformations. Rotational barriers around the amide bond can also be investigated using variable temperature NMR studies, which may show broadening or coalescence of signals at different temperatures. For a chiral molecule like this compound, the use of chiral solvating agents can induce separate signals for enantiomers, confirming enantiomeric purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Analysis and Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ester, and aromatic functionalities. A strong absorption band around 3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide. The carbonyl groups of the ester and amide will give rise to strong, sharp absorption bands in the region of 1735-1750 cm⁻¹ and 1640-1680 cm⁻¹, respectively. The C-O stretching vibrations of the ester and the methoxy group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1735-1750 |

| C=O (Amide I) | Stretching | 1640-1680 |

| N-H (Amide II) | Bending | 1510-1570 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Ester/Ether) | Stretching | 1000-1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The NIST WebBook confirms the availability of mass spectral data for this compound.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the structure, with common fragmentation pathways including the loss of the methoxy group from the ester, cleavage of the ester group, and fragmentation of the valine side chain. A prominent peak would be expected for the p-anisoyl cation. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, leading to the formation of a molecular ion and a series of characteristic fragment ions. The National Institute of Standards and Technology (NIST) has cataloged an EI-MS spectrum for this compound. nist.gov This technique provides a unique fragmentation pattern, or "fingerprint," for the molecule.

The molecular ion peak ([M]⁺) in the EI-MS spectrum confirms the molecular weight of the compound. For this compound (C₁₄H₁₉NO₄), the expected molecular weight is 265.31 g/mol . nist.gov The fragmentation pattern would be expected to arise from the cleavage of the ester and amide bonds, as well as the loss of the isopropyl group from the valine residue and fragmentation of the p-anisoyl group.

Interactive Table: Expected Key Fragmentation in EI-MS of this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | [C₁₄H₁₉NO₄]⁺ | 265 |

| [M - OCH₃]⁺ | Loss of the methoxy group from the ester | 234 |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group | 206 |

| [p-anisoyl]⁺ | p-methoxybenzoyl cation | 135 |

| [C₇H₇O]⁺ | Tropylium-like ion from p-anisoyl group | 107 |

| [Valine methyl ester fragment]⁺ | [C₆H₁₂NO₂]⁺ | 130 |

| [C₄H₈N]⁺ | Fragment from valine side chain | 70 |

Note: This table is based on predicted fragmentation patterns for this class of compounds, as the specific public data for the fragmentation of this compound is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and ions are formed by applying a high voltage to a liquid to create an aerosol. This method typically results in the formation of protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺).

A thorough search of scientific literature and chemical databases did not yield any specific experimental ESI-MS data for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This technique is crucial for unequivocally confirming the molecular formula of a newly synthesized or isolated compound.

Despite a comprehensive search, no specific high-resolution mass spectrometry data for this compound has been found in the available scientific literature or databases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the precise positions of atoms within the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and stereochemistry.

An extensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not reveal any published crystal structure for this compound. Therefore, no experimental data on its solid-state structure is currently available.

Computational Approaches to N P Anisoyl L Valine Methyl Ester Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N-(p-anisoyl)-L-valine methyl ester, DFT calculations are instrumental in exploring the intricacies of its chemical reactions.

Understanding the mechanism of a chemical reaction involving N-(p-anisoyl)-L-valine methyl ester requires the identification of transition states and the determination of activation energy barriers. DFT calculations are a primary tool for this purpose. By mapping the potential energy surface of a reaction, researchers can locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Table 1: Illustrative Energy Profile Data from a Hypothetical DFT Calculation for Ester Hydrolysis

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State | +15.2 |

| Products (Carboxylate + CH₃OH) | -20.5 |

Note: The data in this table is hypothetical and serves to illustrate the output of a typical DFT calculation for transition state analysis. Actual values would require specific and complex computations.

Many reactions involving N-acyl amino acid esters can yield multiple products. DFT calculations can predict the regioselectivity (where a reaction occurs) and stereoselectivity (the stereochemical outcome) by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier is the most likely to occur, thus determining the major product.

For a molecule like N-(p-anisoyl)-L-valine methyl ester, which contains a chiral center, predicting stereoselectivity is crucial. For example, in an alkylation reaction at the alpha-carbon, DFT could be used to calculate the energy barriers for the electrophile approaching from either face of the enolate intermediate. The difference in these energy barriers would determine the diastereomeric excess of the product. While specific studies on this molecule are lacking, research on similar compounds, such as N-benzoyl amino acid derivatives, often employs computational docking to predict interactions which can be related to selectivity. scielo.org.mxscielo.org.mx

Molecular Modeling and Conformational Analysis

The three-dimensional shape of N-(p-anisoyl)-L-valine methyl ester is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Molecular modeling techniques, including both quantum mechanics and molecular mechanics methods, are used to perform conformational analysis. This involves identifying the stable conformers (low-energy structures) and mapping the energy landscape associated with conformational changes.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and for interpreting experimental spectra. For N-(p-anisoyl)-L-valine methyl ester, DFT and other quantum chemical methods can be used to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

To predict NMR spectra, one would first perform a conformational analysis to identify the most stable conformers. Then, the NMR shielding constants for each atom in each significant conformer would be calculated. A Boltzmann-weighted average of these values provides the predicted chemical shifts. nih.gov This approach can help in assigning peaks in an experimental spectrum, especially for complex molecules.

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (Ester) | 172.8 | 173.0 |

| Carbonyl (Amide) | 167.5 | 167.2 |

| Alpha-Carbon | 58.9 | 59.2 |

| Methyl (Ester) | 52.1 | 52.3 |

Note: The predicted data is hypothetical, based on typical accuracies of modern DFT calculations for similar molecules. The "Experimental" data is drawn by analogy from a structurally similar compound, N-(3-methoxybenzoyl)-L-valine methyl ester. scielo.org.mx Actual predictions for N-(p-anisoyl)-L-valine methyl ester would require a dedicated computational study.

Similarly, IR vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies, when properly scaled, can be compared with an experimental IR spectrum to aid in the identification of functional groups and in the analysis of the molecule's vibrational modes.

Synthetic Applications and Broader Research Context of N P Anisoyl L Valine Methyl Ester

Role as a Key Intermediate in Complex Organic Synthesis

N-(p-anisoyl)-L-valine methyl ester is a quintessential example of a key intermediate in organic synthesis, where its structure is strategically employed as a protected building block. The synthesis of such N-acyl amino acid esters is a fundamental step, preparing the valine molecule for integration into larger, more complex structures.

The general synthetic route involves two primary modifications of the parent amino acid, L-valine: esterification of the carboxylic acid group and acylation of the amino group. The methyl ester is typically prepared by reacting L-valine with methanol (B129727) in the presence of a reagent like thionyl chloride or trimethylchlorosilane. nih.govgoogle.compatsnap.com This protects the carboxylic acid from participating in subsequent reactions. Following esterification, the amino group of the L-valine methyl ester is acylated using p-anisoyl chloride (4-methoxybenzoyl chloride). This reaction, often performed under Schotten-Baumann conditions, introduces the p-anisoyl group, which serves as a stable N-protecting group. ijirset.com

Once synthesized, this intermediate is primed for use in constructing larger molecules. The p-anisoyl group provides steric and electronic properties that can influence the reactivity and stereoselectivity of subsequent chemical transformations. While specific total syntheses explicitly citing N-(p-anisoyl)-L-valine methyl ester are not prevalent in readily available literature, the strategy is well-documented with analogous compounds. For instance, various N-benzoyl amino acid esters, such as N-(3,4-dimethoxybenzoyl)-L-valine methyl ester, are synthesized and utilized in a similar fashion, acting as precursors in the synthesis of bioactive compounds and novel materials. scielo.org.mx The ester and the N-acyl groups can be selectively removed later in a synthetic sequence to reveal the native valine structure or to allow for further functionalization.

| Step | Transformation | Typical Reagents | Purpose of Step |

|---|---|---|---|

| 1 | Esterification | Methanol (MeOH), Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) | Protection of the carboxylic acid group to prevent its reactivity. nih.govgoogle.com |

| 2 | N-Acylation | p-Anisoyl chloride, Base (e.g., NaOH or Triethylamine) | Protection of the amino group and introduction of the anisoyl moiety. ijirset.comscielo.org.mx |

| 3 | Coupling/Further Synthesis | Various reagents depending on the target molecule. | Incorporation of the valine building block into a larger structure. |

Contributions to Peptide Synthesis and Modified Peptide Development

In the realm of peptide science, N-protected amino acid esters like N-(p-anisoyl)-L-valine methyl ester are indispensable. The protection of both the N-terminus (with the p-anisoyl group) and the C-terminus (as a methyl ester) allows for controlled, stepwise peptide bond formation. masterorganicchemistry.com This strategy prevents the amino acid from polymerizing with itself and directs the reaction to form the desired peptide sequence.

The p-anisoyl group serves as an amide protecting group, which is crucial for preventing racemization at the chiral alpha-carbon during peptide coupling reactions, a known risk when the N-protecting group is an amide itself. lookchem.com The methyl ester protects the C-terminus, which can be selectively cleaved later, often by saponification (hydrolysis with a base), to allow for further chain elongation from the carboxyl end.

Furthermore, this compound is a valuable precursor for creating modified peptides, particularly N-methylated peptides. N-methylated amino acids are of significant interest in medicinal chemistry because their incorporation into peptides can enhance metabolic stability against proteases, improve membrane permeability, and constrain the peptide's conformation. nih.gov A derivative like N-(p-anisoyl)-L-valine methyl ester can be a starting point for synthesizing N-methyl-L-valine, which is then incorporated into a peptide chain. For example, research has demonstrated the synthesis of dipeptides such as N-methyl-N-nosyl-D-alanyl-N-methyl-L-valine methyl ester, highlighting the utility of such protected and modified valine esters in building complex peptide structures. researchgate.net

Development of Chiral Catalysts and Auxiliaries Derived from Amino Acid Esters

The inherent chirality of L-valine makes its derivatives, including N-(p-anisoyl)-L-valine methyl ester, valuable starting materials for the development of chiral catalysts and auxiliaries. sigmaaldrich.comtcichemicals.com Chiral auxiliaries are molecules that are temporarily incorporated into a synthetic scheme to direct a reaction to produce a specific stereoisomer. Chiral catalysts, on the other hand, can stereoselectively control a reaction while being used in substoichiometric amounts.

Amino acid esters are frequently used as precursors for chiral ligands in asymmetric catalysis. nih.gov The amino and ester groups provide convenient handles for chemical modification, allowing them to be incorporated into more complex ligand scaffolds, such as those used in phase-transfer catalysis or as ligands for transition metals. acs.orgorganic-chemistry.org For instance, chiral amino alcohols, which are readily synthesized by the reduction of amino acid esters, are precursors to a wide range of effective catalysts for reactions like asymmetric reductions and alkylations. polyu.edu.hk

While specific catalysts derived directly from N-(p-anisoyl)-L-valine methyl ester are not widely documented, the principle is well-established. The defined stereocenter of the valine core, combined with the rigid p-anisoyl group, could be exploited to create a specific chiral environment around a catalytic center, influencing the facial selectivity of reactions on prochiral substrates. This strategy is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Broader Significance within N-Acyl Amino Acid Research

The importance of N-(p-anisoyl)-L-valine methyl ester is amplified when considering the broader class of N-acyl amino acids (NAAAs), which have emerged as a significant area of research with diverse applications.

Relation to Bioactive Lipids and Signaling Molecules (General N-Acyl Amino Acid Class)

N-acyl amino acids are a family of endogenous lipid signaling molecules with a wide range of physiological functions. mdpi.com Structurally similar to endocannabinoids like anandamide, these molecules are involved in processes such as pain perception, inflammation, and energy homeostasis. nih.govresearchgate.net The family includes conjugates of various fatty acids and amino acids, such as N-arachidonoyl glycine (B1666218) and N-oleoyl serine. nih.gov Research into NAAAs has revealed their interaction with various cellular targets, including G protein-coupled receptors and ion channels, making them templates for the development of novel therapeutics. nih.gov The study of synthetic NAAAs like N-(p-anisoyl)-L-valine methyl ester provides tools to probe these biological systems and understand the structure-activity relationships that govern their function.

N-Acyl Amino Acids as Surfactants in Green Chemistry (General N-Acyl Amino Acid Class)

N-acyl amino acids are highly valued as "green" or biocompatible surfactants. rsc.org Derived from renewable resources—amino acids and fatty acids from vegetable oils—these surfactants exhibit excellent surface activity, low toxicity, and high biodegradability. csic.es They are used extensively in cosmetics, personal care products, and pharmaceuticals. The synthesis of N-acyl amino acids can be achieved through various chemical and enzymatic methods, with a focus on environmentally friendly processes. bbwpublisher.comresearchgate.net The specific amino acid and acyl chain can be varied to fine-tune the surfactant's properties, such as its emulsifying, foaming, and antimicrobial capabilities. csic.es

| Property | Description | Application Area |

|---|---|---|

| Biocompatibility | Low toxicity and non-irritating to skin and eyes. | Cosmetics, personal care (e.g., facial cleansers, shampoos). csic.es |

| Biodegradability | Readily broken down by microorganisms in the environment. | Environmentally friendly detergents and cleaning agents. rsc.org |

| Surface Activity | Effective at reducing surface tension. | Food processing (emulsifiers), pharmaceuticals (solubilizers). csic.esresearchgate.net |

| Mildness | Gentle on skin and hair. | Baby products, sensitive skin formulations. |

Insights into Protein Folding and Enzyme Activity (from Related N-Methyl-L-Valine Methyl Ester)

The study of modified amino acid esters also offers insights into fundamental biochemistry, such as protein folding and enzyme activity. While not directly about the p-anisoyl derivative, research on the closely related N-methyl-L-valine methyl ester is informative. The methylation of the backbone amide nitrogen, as found in N-methyl valine, significantly restricts the conformational freedom of the peptide backbone. raineslab.com This conformational constraint is a powerful tool used by chemists to design peptides that adopt specific secondary structures, such as helices or turns.

Furthermore, valine methyl groups are crucial probes in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of large proteins. researchgate.net Specific isotope labeling of valine methyl groups allows researchers to obtain structural information and monitor conformational changes upon ligand binding or protein-protein interaction, providing critical insights into biological function at the molecular level. nih.gov

Future Research Directions and Emerging Paradigms

Advancements in Stereoselective Synthesis of N-Acylated Amino Acid Esters

The development of highly efficient and stereoselective methods for the synthesis of N-acylated amino acid esters remains a cornerstone of future research. While classical methods provide a foundation, emerging strategies are focused on enhancing precision, sustainability, and molecular diversity.

One promising avenue lies in the expanded use of enzymatic and biocatalytic methods . Lipases and acylases have already demonstrated their utility in the green synthesis of N-acyl amino acids. researchgate.net Future work will likely focus on enzyme engineering and directed evolution to develop biocatalysts with tailored substrate specificity, enabling the efficient and highly stereoselective synthesis of specific N-acylated amino acid esters like l-Valine, N-(p-anisoyl)-, methyl ester under mild, aqueous conditions. researchgate.netnih.gov

In the realm of chemical catalysis , the design and application of novel chiral catalysts are expected to yield significant advancements. This includes the development of:

Chiral Phase-Transfer Catalysts: These systems offer a powerful tool for enantioselective reactions in biphasic systems, potentially allowing for the preferential acylation of one enantiomer of a racemic amino acid ester. nih.gov

Chiral Diphosphane (B1201432) Ligands in Transition Metal Catalysis: Palladium-catalyzed N-allylation, for instance, has benefited from the development of tartaric acid-derived C2-symmetric chiral diphosphane ligands, suggesting a broader potential for other metal-catalyzed N-acylation reactions.

Chiral Organocatalysts: Catalysts such as chiral BINOL aldehydes have shown promise in the asymmetric α-functionalization of amino acid esters and could be adapted for stereoselective N-acylation processes.

These advanced catalytic systems aim to provide greater control over the stereochemical outcome of the N-acylation reaction, a critical factor for applications in fields such as medicinal chemistry and materials science.

Exploration of Novel Reactivity and Catalytic Applications

Beyond their synthesis, the inherent reactivity of N-acylated amino acid esters is a fertile ground for discovery. A key area of future research will be the exploration of novel transformations and the utilization of these molecules as versatile building blocks in organic synthesis.

A noteworthy aspect of their reactivity is the potential for hydrolytic instability of the amide bond , particularly when the N-acyl group is derived from an electron-rich aromatic carboxylic acid. nih.gov The p-anisoyl group in this compound, with its electron-donating methoxy (B1213986) group, may render the amide bond susceptible to cleavage under mildly acidic conditions. researchgate.netnih.gov A deeper understanding and harnessing of this controlled lability could open doors to novel protecting group strategies or the development of stimuli-responsive molecules.

Furthermore, N-acylated amino acid esters are valuable chiral synthons . Their inherent chirality can be leveraged in the asymmetric synthesis of more complex molecules. Future research may focus on developing new synthetic methodologies where the N-acyl amino acid ester moiety directs the stereochemical outcome of subsequent reactions.

The catalytic potential of these molecules themselves, or their metal complexes, is another underexplored area. The amide and ester functionalities can act as coordinating sites for metal ions, suggesting the possibility of designing novel chiral catalysts for a range of organic transformations.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental validation is set to revolutionize the design and discovery of N-acylated amino acid esters with tailored properties.

Molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences and intermolecular interactions of these molecules. For instance, simulations of N-acyl amino acid-based surfactants have elucidated the role of hydrogen bonding in their self-assembly. nih.govrsc.org Similar studies on this compound could predict its aggregation behavior and interactions with biological membranes or other materials.

Density Functional Theory (DFT) studies offer a powerful tool for investigating the electronic structure and reactivity of N-acylated amino acid esters. DFT calculations can be employed to:

Analyze the conformational landscape of the molecule.

Predict spectroscopic properties, aiding in structural elucidation.

Elucidate the mechanisms of N-acylation reactions, guiding the design of more efficient synthetic routes. wikipedia.org

Probe the electronic effects of substituents on the aromatic ring, such as the p-methoxy group, on the reactivity of the amide and ester functionalities.

The integration of these computational techniques with experimental work will enable a more rational design approach. For example, computational screening could identify promising N-acyl amino acid ester candidates for specific applications, which can then be synthesized and tested in the laboratory. This iterative cycle of prediction and validation will accelerate the discovery of new molecules with desired functionalities. acs.org

Sustainable and Green Chemistry Methodologies in N-Acylation Processes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and N-acylation is no exception. Future research will continue to prioritize the development of more environmentally benign processes for the synthesis of compounds like this compound.

A major focus will remain on biocatalysis . The use of enzymes, such as lipases and acylases, offers several advantages, including mild reaction conditions, high selectivity, and the use of aqueous media. herts.ac.uknih.gov The immobilization of these enzymes can further enhance their stability and reusability, making the processes more economically viable and sustainable. nih.gov

Beyond enzymatic methods, other green chemistry approaches are being explored:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water or bio-based solvents is a key goal. rsc.orgwikipedia.org Research into performing N-acylation reactions in aqueous media is particularly promising. rsc.org

Catalyst-Free Conditions: The development of N-acylation protocols that proceed efficiently without the need for a catalyst is highly desirable, as it simplifies purification and reduces waste. science.gov

Alternative Energy Sources: The application of microwave irradiation and ultrasound as energy sources can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

By embracing these sustainable methodologies, the environmental impact of producing N-acylated amino acid esters can be significantly reduced.

Expanding the Scope of N-Acyl Amino Acid Ester Derivatives for Specialized Academic Applications

While N-acylated amino acids have established applications, particularly as surfactants, future academic research is poised to uncover more specialized roles for their ester derivatives.

One exciting area is their use as molecular probes in chemical biology. The amphiphilic nature of many N-acyl amino acid esters, combined with the potential for introducing reporter groups, makes them suitable for studying biological membranes and protein-lipid interactions. nih.gov They can be designed as tools to investigate the function of G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.govacs.org

In the field of materials science , N-acyl amino acid esters can serve as building blocks for novel functional materials. Their ability to self-assemble can be exploited to create well-defined nanostructures. Furthermore, they can be incorporated into biodegradable polymers to tune their physical and chemical properties. rsc.orgamanote.com For example, coupling N-acyl aromatic amino acids to poly(glycerol adipate) has been shown to generate a new class of biodegradable polyesters with potential biomedical applications. rsc.org

Finally, the unique properties of N-acylated amino acid esters make them valuable tools in chiral recognition and separation science . For instance, N-acetylvaline tert-butylamide has been used to separate homologues of N-acyl α-amino acid esters, highlighting their potential in the development of chiral stationary phases or additives for chromatography. researchgate.net

The continued exploration of these specialized applications will undoubtedly lead to new discoveries and a deeper understanding of the potential of N-acylated amino acid ester derivatives in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for l-Valine, N-(p-anisoyl)-, methyl ester, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with l-valine methyl ester hydrochloride as a precursor. Confirm its purity via melting point analysis and optical rotation ([α]D) comparison with literature values .

- Step 2 : Acylation with p-anisoyl chloride under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Validation : Characterize the product using -NMR (e.g., singlet at δ 3.6 ppm for methoxy group) and -NMR (ester carbonyl at δ ~170 ppm) .

- Efficiency Optimization : Vary solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios (1:1 to 1:1.2 for acyl chloride) to maximize yield.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- FTIR : Confirm ester formation via C=O stretch at ~1744 cm and amide N-H stretch at ~3300 cm .

- NMR : Use -NMR to identify methoxy (δ 3.6–3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and valine side-chain methyl groups (δ 0.8–1.2 ppm). -NMR resolves carbonyl carbons (amide at ~168 ppm, ester at ~170 ppm) .

- HPLC-MS : Assess purity and molecular weight using reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for [M+H] identification .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Follow protocols for acylation reagents (e.g., p-anisoyl chloride) as per SDS guidelines .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. What role does the p-anisoyl group play in modulating stereoselectivity in asymmetric catalysis?

- Mechanistic Insight : The electron-donating methoxy group on the aryl ring enhances π-π interactions in chiral catalysts, influencing enantioselectivity. For example, in platinum-based polymers, similar ligands improve helical structure formation .

- Experimental Design : Compare catalytic performance (e.g., enantiomeric excess) of l-valine derivatives with p-anisoyl vs. unsubstituted benzoyl groups in asymmetric Henry or aldol reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.